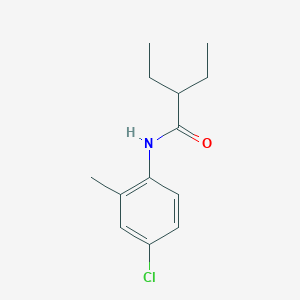
4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound is also known as EMTh-1 and has been synthesized by various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may exert its antimicrobial and anticancer effects by inducing oxidative stress and DNA damage in the target cells.
Biochemical and Physiological Effects
4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antibacterial and antifungal activities. In addition, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial and anticancer activities. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One possible direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in future studies.
Métodos De Síntesis
The synthesis of 4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been reported by various methods. One of the most commonly used methods involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with ethylthioacetic acid in the presence of ammonium acetate and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-4-19-13-9-10(6-7-12(13)18-3)8-11-14(17)21-15(16-11)20-5-2/h6-9H,4-5H2,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQUDVWTQZOFJE-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)


methanone](/img/structure/B5879711.png)


![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)
![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)
